molecular formula C16H7D9N2O3S B1139438 Febuxostat D9 CAS No. 1246819-50-0

Febuxostat D9

Cat. No. B1139438
CAS RN: 1246819-50-0
M. Wt: 325.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Febuxostat D9 is a deuterated analog of Febuxostat . It is a potent and selective inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid in the body . It is intended for use as an internal standard for the quantification of febuxostat .


Molecular Structure Analysis

The molecular formula of Febuxostat D9 is C16H7D9N2O3S . The InChI code is InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D .


Chemical Reactions Analysis

Febuxostat D9, like Febuxostat, works by inhibiting the activity of xanthine oxidase, which reduces the production of uric acid in the body . It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase .


Physical And Chemical Properties Analysis

Febuxostat D9 is a solid substance . Its molecular weight is 325.4 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not found.

Safety and Hazards

Febuxostat D9 should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek medical attention immediately .

Future Directions

Febuxostat, the non-deuterated analog of Febuxostat D9, has shown potential in various therapeutic applications beyond gout, thanks to its anti-inflammatory properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

properties

IUPAC Name

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSJTQLCZDPROO-KIROAFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678704
Record name 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febuxostat D9

CAS RN

1246819-50-0
Record name 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What analytical techniques are commonly used to quantify Febuxostat and Febuxostat-d9 in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for quantifying both Febuxostat and Febuxostat-d9 in biological matrices, such as human plasma. [, , ] This method offers high sensitivity and selectivity, essential for accurately measuring drug concentrations during pharmacokinetic studies.

Q2: Why is Febuxostat-d9 preferred as an internal standard over other compounds in analyzing Febuxostat?

A: Febuxostat-d9, due to its structural similarity to Febuxostat, exhibits comparable chemical behavior during sample preparation and analysis. [, ] This similarity minimizes variability caused by matrix effects or ion suppression, leading to more accurate and reliable quantification of Febuxostat in biological samples.

Q3: Can you provide a specific example of how Febuxostat-d9 has been used in a pharmacokinetic study?

A: One study investigated the pharmacokinetics of Febuxostat tablets in Wistar rats using Febuxostat-d9 as the internal standard. [] By measuring Febuxostat concentrations in plasma samples collected at various time points, researchers determined key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC0-∞. This data helps understand the absorption, distribution, metabolism, and excretion profile of Febuxostat in this animal model.

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